molecular formula C30H24Br2N2O2 B100261 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]- CAS No. 18038-99-8

9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-

Cat. No. B100261
CAS RN: 18038-99-8
M. Wt: 604.3 g/mol
InChI Key: FKLIVBYKZWBUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] is a synthetic compound that has been widely used in scientific research. It is a member of the anthracenedione family, which is known for its potent anticancer properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] involves the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which prevents them from dividing and proliferating. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using this compound is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-]. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of this compound that have improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment.

Synthesis Methods

The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been achieved using several methods. One of the most common methods involves the reaction of 2-bromo-4,6-dimethylaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in high yield and purity.

Scientific Research Applications

9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino-] has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that selectively destroys cancer cells.

properties

CAS RN

18038-99-8

Product Name

9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-

Molecular Formula

C30H24Br2N2O2

Molecular Weight

604.3 g/mol

IUPAC Name

1,4-bis(2-bromo-4,6-dimethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C30H24Br2N2O2/c1-15-11-17(3)27(21(31)13-15)33-23-9-10-24(34-28-18(4)12-16(2)14-22(28)32)26-25(23)29(35)19-7-5-6-8-20(19)30(26)36/h5-14,33-34H,1-4H3

InChI Key

FKLIVBYKZWBUHT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)C)C(=O)C5=CC=CC=C5C3=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)C)C(=O)C5=CC=CC=C5C3=O)C

Other CAS RN

18038-99-8

Pictograms

Irritant

Origin of Product

United States

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